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Introduction to Tomatidine as an Antiviral Compound

Tomatidine is a natural steroidal alkaloid found in the stems and leaves of unripe, green tomatoes (Solanum
lycopersicum) that has demonstrated significant broad-spectrum antiviral activity against multiple
medically important viruses. This compound represents a promising candidate for antiviral development,
particularly against viruses for which few treatment options currently exist. Tomatidine occurs naturally as
part of the plant's defense system against pathogens and is the aglycone metabolite of a-tomatine, which

undergoes enzymatic deglycosylation to form the bioactive tomatidine compound. [1] [2]

Research conducted over the past several years has revealed that tomatidine exhibits potent antiviral
effects against multiple arboviruses including dengue virus (DENV), Zika virus (ZIKV), and Chikungunya
virus (CHIKYV), as well as against various swine coronaviruses and other veterinary pathogens. The
compound demonstrates favorable selectivity indices in cell culture models, with EC50 values consistently
in the low micromolar range across different virus families. Its ability to target multiple unrelated viruses
suggests that tomatidine may act through both virus-specific and host-directed mechanisms, depending on
the viral pathogen. These application notes provide detailed methodologies for evaluating the antiviral
potential of tomatidine in vitro, including standardized protocols for assessing its activity against various

viral targets. [3] [4] [5]
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Quantitative Overview of Tomatidine Antiviral Activity

Antiviral Efficacy Across Virus Families

Table 1: Summary of Tomatidine Antiviral Activity Against Various Viruses

. . . . EC50 EC90 CC50 Selectivity Index

Virus Virus Family  Cell Line

(uM) (uM) (uM) (s1)
CHIKV- Togaviridae Huh7 1.3 3.8 156 120.0
LR
CHIKV- Togaviridae Vero- - - 149 -
LR WHO
DENV-2 Flaviviridae Huh7 0.82 1.61 80.1* 97.7
ZIKV Flaviviridae Huh7 ~2.0 - 80.1* ~40.0
PEDV Coronaviridae Vero 2.47 - >100 >40.5
TGEV Coronaviridae ST 3.21 - >100 >31.2
PRRSV Arteriviridae Marc-145 412 - >100 >24.3
EMCV Picornaviridae BHK-21 1.85 - >100 >54.1
SVA Picornaviridae BHK-21 2.26 - >100 >44.2

CC50 value for DENV and ZIKV was derived from MTT assay in Huh7 cells as reported in [4]. Values for

PEDYV and related swine viruses were determined using CCK-8 assay in respective cell lines as reported in

[5].

Cytotoxicity Profiles Across Cell Lines
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Table 2: Tomatidine Cytotoxicity Profiles in Different Cell Lines

Cell Cell Type Assay CC50 Highest Non-Toxic Key Experimental

Line /P Method (M) Concentration (uM) Notes

Huh7 Human hepatic ATPLite 156 10 Consistent results
across multiple viability
assays

Huh7 Human hepatic MTT 80.1* 30 Previously reported
value [4]

Huh7 Human hepatic Trypan - 10 Significant reduction in

Blue cell number >10uM
Vero- African green ATPLite 149 10 Used for CHIKV and
WHO monkey kidney PEDV assays

HFF-1 Human foreskin Used for CHIKV

fibroblast confirmation [3]
U20S Human - - - Used for CHIKV

osteosarcoma confirmation [3]
IPEC- Porcine intestinal CCK-8 >100 >10 Used for PEDV
J2 epithelial validation [5]

Discrepancy in CC50 values for Huh7 cells between different studies may reflect different cytotoxicity assay
methodologies and endpoints. Researchers should validate cytotoxicity in their specific experimental

systems. [3] [4]
Virus Infection Inhibition Assays

Compound Handling and Cell Culture Preparation
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Tomatidine stock solution preparation begins with dissolving tomatidine hydrochloride in absolute
ethanol to create a 5-10 mM master stock solution. Aliquots should be stored at -20°C and used within 3
months to ensure compound stability. For working concentrations, serial dilutions are prepared in appropriate
cell culture media, ensuring that the final ethanol concentration does not exceed 0.1% (v/v) in any

experiment, as this concentration has been verified to not affect viral replication or cell viability. [1] [5]

Cell culture maintenance varies by cell line but generally follows standard procedures. For Huh7 cells
(human hepatic carcinoma), maintain in Dulbecco's Modified Eagle Medium (DMEM) Glutamax
supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin at
37°C with 5% COz2. For Vero-WHO cells (African green monkey kidney), use DMEM with 5% FBS and the
same antibiotic concentrations. Plate cells at appropriate densities (e.g., 5 x 10* cells/well for 96-well plates)

approximately 24 hours before infection to reach 90% confluency at the time of assay. [3] [5]

Virus Infectivity and Plaque Reduction Assays

The standard infectivity inhibition assay evaluates tomatidine's ability to reduce viral infection in
susceptible cell lines. Prepare cell monolayers in 96-well or 24-well plates and pre-treat with serial dilutions
of tomatidine (typically 0.1-10 pM) for 1 hour prior to infection. Remove the compound-containing media
and infect cells with virus at the appropriate multiplicity of infection (MOI; typically 0.01-1 depending on
the virus and assay duration) in infection medium (maintenance medium with reduced serum). After 1-2
hours adsorption period, remove the inoculum, wash cells with phosphate-buffered saline (PBS) to remove
unbound virus, and add fresh maintenance medium containing the same concentration of tomatidine.
Incubate for the appropriate duration (16-24 hours for initial screening, or until cytopathic effect is evident in
controls). [3] [5]

For post-infection treatment assays, infect cells first and then add tomatidine at various time points post-
infection to determine the critical window of antiviral activity. For CHIKV, tomatidine remains effective

when added up to 24 hours post-infection, indicating activity against multiple rounds of viral replication. [3]

Detection and quantification methods vary by virus and experimental setup:

¢ Immunofluorescence Assay (IFA): Fix cells with 4% paraformaldehyde for 20 minutes, permeabilize
with 0.1% Triton X-100 for 20 minutes, and incubate with virus-specific primary antibody (e.g., anti-
PEDV N-protein mAb at 1:200 dilution) for 2 hours at 37°C. After washing, incubate with fluorophore-
conjugated secondary antibody (e.g., FITC-labeled goat anti-mouse IgG at 1:200 dilution) for 1 hour

© 2026 Smolecule. All rights reserved. 4/12 Tech Support


https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8664216/
https://veterinaryresearch.biomedcentral.com/articles/10.1186/s13567-020-00865-y
https://www.nature.com/articles/s41598-020-63397-7?error=cookies_not_supported
https://veterinaryresearch.biomedcentral.com/articles/10.1186/s13567-020-00865-y
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.nature.com/articles/s41598-020-63397-7?error=cookies_not_supported
https://veterinaryresearch.biomedcentral.com/articles/10.1186/s13567-020-00865-y
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.smolecule.com/products/s545568?utm_src=pdf-body
https://www.nature.com/articles/s41598-020-63397-7?error=cookies_not_supported
https://www.smolecule.com/products/s545568?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

at 37°C. Visualize using fluorescence microscopy and quantify integrated optical density using
ImageJ software. [5]

e Plaque Assay: For CHIKV and other plaque-forming viruses, collect supernatants from infected cells,
prepare serial dilutions, and inoculate onto fresh cell monolayers. After adsorption, overlay with semi-
solid medium (e.g., carboxymethyl cellulose), incubate for appropriate duration (48-72 hours for
CHIKV), fix and stain with crystal violet-formalin solution, and count plagues to determine viral titer in
PFU/mL. [3]

e Western Blot: Detect viral protein expression using specific antibodies against viral proteins (e.g.,
PEDV N-protein, PRRSV N-protein, TGEV N-protein) at 1:1000 dilution, with GAPDH or 3-actin as
loading controls. Use HRP-conjugated secondary antibodies and ECL detection for visualization. [5]

Viral Replication Cycle Analysis

Time-of-Addition and RNA Transfection Experiments

Time-of-addition experiments are critical for identifying which stage of the viral replication cycle is
affected by tomatidine. Plate Huh7 or other susceptible cells to achieve 90% confluency at time of
experiment. Infect cells with CHIKV or other target viruses at MOI 1-5. Add tomatidine (at EC90
concentration, typically 3-5 uM) at different time points: pre-infection (1 hour before infection), during
infection (present during virus adsorption), or post-infection (at various times after virus adsorption). For
post-infection time points, remove viral inoculum after adsorption period, wash cells with PBS, and add
fresh medium with tomatidine at 0, 2, 4, 6, 8, 12, and 24 hours post-infection. Harvest supernatants and cells
at a standardized endpoint (e.g., 16-24 hours for CHIKV) and quantify viral titers by plaque assay or viral
RNA by qRT-PCR. [3] [2]

In vitro transcribed RNA transfection experiments determine if tomatidine affects post-entry steps in
viral replication. Generate infectious viral RNA by in vitro transcription from full-length infectious clone
templates. Transfect the RNA into Huh7 cells using standard transfection methods (e.g., lipofection) in the
presence or absence of tomatidine. Include a transfection control with an unrelated RNA (e.g., GFP mRNA)
to control for non-specific effects on general translation. Harvest supernatants at various time points post-
transfection and quantify infectious virus production by plaque assay. For CHIKYV, this approach
demonstrated that tomatidine remains effective even when viral entry is bypassed, confirming its effect on

post-entry steps. [1] [2]
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Intracellular Viral RNA and Protein Detection

Intracellular viral RNA quantification measures the effect of tomatidine on viral RNA accumulation.
Infect Huh7 cells with CHIKV at MOI 1 in the presence or absence of tomatidine (1-10 pM). At various
time points post-infection (e.g., 4, 8, 12, 24 hours), harvest cells and extract total RNA using commercial
RNA extraction kits. Perform quantitative real-time PCR (qRT-PCR) using virus-specific primers and probes.
Normalize viral RNA copies to housekeeping genes (e.g., GAPDH or [B-actin). For CHIKV, tomatidine

treatment significantly reduces intracellular viral RNA copies, suggesting inhibition of RNA accumulation.

[1][2]

Viral protein expression analysis evaluates the effect of tomatidine on viral protein synthesis. Infect cells
in the presence or absence of tomatidine and harvest at various time points post-infection. For western blot
analysis, lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to nitrocellulose membranes,
and probe with virus-specific antibodies (e.g., anti-CHIKV capsid or envelope proteins). For
immunofluorescence analysis, fix and permeabilize cells at various time points, stain with virus-specific
antibodies, and analyze by fluorescence microscopy or flow cytometry. Tomatidine treatment reduces

CHIKYV protein expression levels without affecting overall host cell protein synthesis. [1] [2]
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Figure 1: Tomatidine acts on viral protein translation in the CHIKV replication cycle. The compound does

not dffect viral entry but inhibits viral protein expression, subsequently reducing viral RNA accumulation
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and progeny virus production. [1] [2]
Enzyme Inhibition and Direct Target Identification

3CL Protease Inhibition Assays

Protease inhibition screening is particularly relevant for coronaviruses like PEDV. Express and purify
recombinant PEDV 3CL protease (or other viral proteases) with a His-tag using baculovirus or E. coli
expression systems. Confirm protease activity using fluorogenic substrates. For the FRET-based protease
assay, incubate 50 nM purified 3CL protease with 20 pM fluorogenic substrate (e.g., Dabcyl-
KNSTLQSGLRE-Edans) in reaction buffer (20 mM Tris-HCI, pH 8.0, 120 mM NaCl) in the presence of
various concentrations of tomatidine (0-20 pM) for 1 hour at 30°C. Measure fluorescence intensity
(excitation 360 nm, emission 460 nm) using a microplate reader. Calculate percentage inhibition relative to

DMSO-treated controls and determine IC50 values using non-linear regression analysis. [5]

Cleavage visualization assays provide complementary evidence of protease inhibition. Incubate 1 pg of
purified PEDV 3CL protease with 5 pg of GFP-labeled substrate protein (containing the 3CL protease
cleavage site) in the presence or absence of tomatidine (at IC50 and IC90 concentrations) for 2 hours at
30°C. Stop the reaction with SDS-PAGE loading buffer, separate proteins by SDS-PAGE, and visualize
using Coomassie staining or western blot with anti-GFP antibodies. Tomatidine treatment should reduce

cleavage of the substrate in a dose-dependent manner. [5]

Direct Binding Measurements

Fluorescence spectroscopy can detect direct binding between tomatidine and viral proteases. Prepare 2 pM
solution of purified 3CL protease in PBS. Record fluorescence emission spectra between 300-450 nm
(excitation at 280 nm) after successive additions of tomatidine (0-20 pM). Monitor changes in fluorescence
intensity and shifts in emission maxima, which indicate conformational changes upon ligand binding.

Calculate binding constants using the Stern-Volmer equation. [5]

Isothermal Titration Calorimetry (ITC) provides quantitative measurements of binding affinity and

thermodynamics. Dialyze purified 3CL protease (50 pM) and tomatidine (500 pM) against the same buffer
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(20 mM Tris-HCI, pH 8.0, 120 mM NacCl). Perform titrations at 25°C using a microcalorimeter, injecting 2
pL aliquots of tomatidine solution into the protein solution with 150-second intervals between injections.
Analyze data using appropriate fitting models to determine binding stoichiometry (IN), association constant
(Ka), and thermodynamic parameters (AH, AS). For PEDV 3CL protease, tomatidine shows direct binding

with micromolar affinity. [5]

Molecular docking and dynamics simulations can predict binding interactions. Perform docking studies
using crystal structures of target proteins (e.g., PEDV 3CL protease from Protein Data Bank) and tomatidine
structure from PubChem. Use docking software (e.g., AutoDock Vina) to generate binding poses, followed
by molecular dynamics simulations (100+ ns) using packages like GROMACS to assess binding stability and

identify key interacting residues. [5]

Experimental Workflows and Mechanistic Studies

High-Throughput Screening Workflow

Compound Library
Screening (911 compounds)

v

Primary Screening:
CPE Reduction & Cytotoxicity

v

Secondary Screening: Mechanism of Action Resistance
Dose-Response & 1C50 Studies Development Assays

Click to download full resolution via product page

Figure 2: High-throughput screening workflow for identifying tomatidine as an antiviral compound. This
process begins with library screening, progresses through multiple validation stages, and culminates in

mechanistic studies. [5]

Proteomic Analysis for Host Factor Identification
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Sample preparation for mass spectrometry begins with treating Huh7 cells with tomatidine (EC90
concentration) or vehicle control (0.1% ethanol) for 24 hours. Wash cells with PBS and lyse using RIPA lysis
buffer system. Extract proteins according to manufacturer's instructions and determine protein concentration
using BCA assay. Separate proteins briefly by SDS-PAGE (without full separation) to concentrate proteins as
a single band. Stain with Coomassie dye R-250 and destain with ultrapure water. Excise the protein band and

destain further with 70% 50 mM NH4HCOs3 and 30% acetonitrile. [1] [2]

In-gel tryptic digestion and LC-MS/MS analysis involves reducing proteins with 10 mM DTT in 50 mM
NH4HCOs for 30 minutes at 55°C, followed by alkylation with 55 mM iodoacetamide in 50 mM NH4HCOs3
for 30 minutes at room temperature. After washing and drying steps, perform tryptic digestion with
sequencing-grade modified trypsin (10 ng/pL in 50 mM NH4HCO3) with overnight incubation at 37°C.
Extract peptides with 5% formic acid followed by 5% formic acid in 75% acetonitrile. Dry samples in a
SpeedVac centrifuge and dissolve in 5% formic acid for LC-MS/MS analysis using an nanoLC system

interfaced with a high-resolution mass spectrometer. [1] [2]

Data analysis and validation includes database searching against the human proteome, quantification of
protein abundance changes, and validation of potential hits by western blotting. For tomatidine, this
approach identified upregulation of p62, CD98, metallothionein, and thioredoxin-related transmembrane
protein 2 in Huh7 cells, though subsequent validation revealed these were not solely responsible for the

antiviral effect. [1] [2]

Technical Notes and Assay Validation

Critical Experimental Parameters

e Cytotoxicity controls: Always include parallel cytotoxicity assessments using the same cell line,
passage number, and treatment duration as antiviral assays. Multiple cytotoxicity assays (MTT,
ATPLite, trypan blue exclusion) may yield different results, so choose the most appropriate method for

your experimental system. [3]

¢ Solvent controls: Ethanol (up to 0.1%) or DMSO (up to 0.2%) concentrations used as solvent controls
do not significantly affect CHIKV, DENYV, or PEDV replication, but should be consistently included in
all experiments. [3] [5]
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Virus strain considerations: Tomatidine shows consistent activity across multiple virus strains (e.g.,
CHIKYV African, Asian, and ECSA lineages; PEDV classical and variant strains), but efficacy may

vary. Include multiple strains in initial screening when possible. [3] [5]

Cell line variability: Antiviral potency of tomatidine is consistent across different cell lines (Huh7,
Vero, HFF-1, U20S), but EC50 and CC50 values may vary. Determine compound toxicity for each

cell line under specific experimental conditions. [3]

Assay Validation Guidelines

Time course establishment: For new viruses, first establish the viral replication kinetics in your cell

system to determine appropriate harvest times for assessing antiviral effects.

MOI optimization: Use MOIs that produce measurable signal (antigen expression, CPE, or virus

production) within 24-48 hours while allowing detection of both inhibition and enhancement effects.

Reference controls: Include appropriate reference antivirals when available (e.g., ribavirin for broad-

spectrum comparison) to validate assay performance.

Resistance monitoring: Serial passaging of viruses in sub-inhibitory concentrations of tomatidine
(starting at EC50) for 10-15 passages can assess resistance development potential. For CHIKV, no

significant resistance to tomatidine emerged after sequential passaging under selection pressure. [1]

[2]

Conclusion

These application notes provide comprehensive methodologies for evaluating the antiviral potential of

tomatidine across multiple virus families. The detailed protocols cover the major aspects of in vitro antiviral

assessment, from initial infectivity inhibition screening to mechanistic studies on viral replication and

specific molecular targets. Tomatidine represents a promising broad-spectrum antiviral candidate with

particularly potent activity against CHIKV, DENYV, and various coronaviruses including PEDV. Its ability to

inhibit viral protein expression without rapidly inducing viral resistance makes it an attractive compound for
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further therapeutic development. Researchers can adapt these standardized protocols to evaluate tomatidine

derivatives or compare its efficacy with other antiviral compounds in development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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